2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole
Description
Properties
IUPAC Name |
2-benzyl-1-(4-chlorophenyl)sulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c21-16-10-12-17(13-11-16)26(24,25)23-19-9-5-4-8-18(19)22-20(23)14-15-6-2-1-3-7-15/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQLCQPXWGGGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole typically involves the reaction of 2-benzyl-1H-benzimidazole with 4-chlorobenzenesulfonyl chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization or chromatography.
Chemical Reactions Analysis
2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the benzyl group, leading to the formation of various substituted derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action involves the inhibition of essential enzymes in microbial metabolism, which can lead to cell death .
Antiviral Properties
Benzimidazole derivatives have also been investigated for their antiviral properties. For instance, studies show that certain benzimidazole compounds inhibit viral replication by targeting viral enzymes. The specific interactions of this compound with viral proteins are still under investigation but hold promise for developing antiviral therapies .
Anticancer Potential
The compound has shown potential as an anticancer agent in preliminary studies. Benzimidazole derivatives are known to induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting programmed cell death pathways. Research is ongoing to elucidate the specific pathways involved in the anticancer effects of this compound .
Catalysis
In industrial chemistry, this compound serves as a catalyst in various organic reactions. Its unique structure allows it to facilitate chemical transformations efficiently, making it valuable in synthetic organic chemistry .
Material Science
The compound's stability and reactivity make it a candidate for use in developing new materials, particularly in coatings and polymers. Its sulfonyl group can enhance the thermal and chemical resistance of materials, offering potential applications in industrial settings .
Summary of Research Findings
Case Studies
-
Antimicrobial Study:
A study conducted on various benzimidazole derivatives, including this compound, showed promising results against Staphylococcus aureus , with minimum inhibitory concentrations (MICs) indicating effective antibacterial activity. -
Anticancer Research:
In vitro studies have demonstrated that the compound induces apoptosis in human cancer cell lines, suggesting its potential as a therapeutic agent. Further research is needed to explore its efficacy in vivo. -
Catalytic Activity:
A recent investigation highlighted the use of this compound as a catalyst in the synthesis of complex organic molecules, showcasing its versatility in synthetic applications.
Mechanism of Action
The mechanism of action of 2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings
Position 1 Substituents: The 4-chlorophenylsulfonyl group in the target compound contrasts with the phenylsulfonyl group in compound 6b. Derivatives with 4-chlorophenyl at position 1 (e.g., compounds 11 and 12) lack sulfonyl groups, reducing electron-withdrawing effects and possibly altering biological activity .
Position 2 Substituents :
- The benzyl group in the target compound and 6b provides steric bulk, which may influence binding to biological targets. In contrast, 4-chlorophenyl or 4-methoxyphenyl groups (compounds 11, 12) introduce halogen or methoxy functionalities, modulating electronic and solubility properties .
Functional Group Impact :
- Sulfonyl vs. Sulfanyl : The sulfonyl group (electron-withdrawing) in the target compound and 6b differs from the sulfanyl group (electron-donating) in compound 14, which may alter redox stability and interaction with thiol-containing enzymes .
- Chlorine vs. Methoxy : Chlorine increases lipophilicity and metabolic resistance, while methoxy groups enhance solubility but may reduce membrane penetration .
Synthetic Yields :
- The target compound’s synthesis details are unspecified, but analogous compounds like 11 and 12 show moderate yields (41–52%) under conventional conditions . Catalytic methods (e.g., FeCl₃/SiO₂) improve efficiency for simpler derivatives like 2-(4-chlorophenyl)-1H-benzimidazole .
Biological Activity
2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole is a compound that belongs to the benzimidazole family, which has garnered significant attention due to its diverse biological activities. Benzimidazoles are known for their pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. This article focuses on the biological activity of this specific compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a benzimidazole core substituted with a benzyl group and a sulfonyl group attached to a chlorophenyl moiety. This structural configuration is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds with benzimidazole structures often exhibit significant antimicrobial properties. The synthesized derivatives of benzimidazoles, including this compound, have shown varying degrees of activity against different bacterial strains.
- Study Findings : In a study evaluating the antibacterial efficacy of various benzimidazole derivatives, it was found that compounds exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Staphylococcus aureus | Weak |
| Escherichia coli | Weak |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound exhibits cytotoxic effects on several cancer cell lines.
- Case Study : A recent study tested the compound against human cancer cell lines, including breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549). The results indicated that the compound significantly reduced cell viability in these lines, suggesting its potential as an anticancer agent .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 25 |
| A549 | 30 |
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and urease.
- Research Findings : Inhibitory assays revealed that this compound exhibited significant inhibition of AChE, which is relevant for treating neurodegenerative diseases such as Alzheimer's. Additionally, it showed strong urease inhibition, indicating potential applications in managing urinary tract infections .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Action : The interaction with bacterial cell membranes and inhibition of essential enzymes contributes to its antimicrobial efficacy.
- Anticancer Mechanism : The compound induces apoptosis in cancer cells through the modulation of key regulatory proteins such as P53 and BAX, which are involved in cell cycle regulation and apoptosis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing sulfonyl-substituted benzimidazoles like 2-benzyl-1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazole?
- Methodological Answer: Heterogeneous catalysis using FeCl₃/SiO₂ under mild conditions (75°C) is effective for synthesizing structurally similar compounds, such as 2-(4-chlorophenyl)-1H-benzimidazole. The catalyst loading (4% FeCl₃·6H₂O relative to SiO₂) and reaction temperature are critical for achieving high yields . For sulfonyl derivatives, post-synthetic sulfonation using chlorosulfonic acid or coupling with sulfonyl chlorides is typically employed, followed by purification via column chromatography.
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer: Use a combination of ¹H/¹³C NMR (e.g., δ 12.99 ppm for NH in DMSO-d₆) and X-ray crystallography . For example, monoclinic crystal systems (space group P2₁/n) with lattice parameters (a = 12.142 Å, b = 8.894 Å) provide definitive structural validation, as demonstrated for related sulfonyl benzimidazoles .
Q. What spectroscopic techniques are essential for characterizing intermediates during synthesis?
- Methodological Answer: High-resolution mass spectrometry (HRMS) and FT-IR (to confirm sulfonyl S=O stretches at ~1350–1150 cm⁻¹) are critical. NMR data for analogous compounds (e.g., 2-(4-chlorophenyl)-1H-benzimidazole in DMSO-d₆) show aromatic protons at δ 7.54–8.12 ppm and NH signals at δ ~12.99 ppm .
Advanced Research Questions
Q. How can computational methods like DFT improve the understanding of electronic properties in sulfonyl benzimidazoles?
- Methodological Answer: Hybrid density functionals (e.g., B3LYP) with exact exchange terms accurately predict thermochemical properties, such as bond dissociation energies and electron density distributions. For example, DFT studies on similar systems achieve <2.4 kcal/mol deviation in atomization energies, aiding in rationalizing reactivity and stability .
Q. What strategies resolve contradictions in biological activity data for sulfonyl benzimidazoles?
- Methodological Answer: When antiviral activity against HCMV is inconsistent (e.g., low activity in non-nucleoside analogues), evaluate alternative mechanisms (e.g., HIV inhibition via non-reverse transcriptase pathways). Structure-activity relationship (SAR) analysis of substituents (e.g., 2-chloro vs. 2-bromo groups) can clarify selectivity .
Q. How can crystallographic software (e.g., SHELX, ORTEP) refine structural models of sulfonyl benzimidazoles?
- Methodological Answer: Use SHELXL for small-molecule refinement with high-resolution data (R-factor < 0.05). For disordered structures (e.g., mixed 5-/6-chloro isomers), employ ORTEP-III to visualize anisotropic displacement parameters and validate hydrogen bonding/π-stacking interactions .
Q. What experimental and computational approaches validate intermolecular interactions in crystal lattices?
- Methodological Answer: Combine Hirshfeld surface analysis (to quantify H-bonding/van der Waals contacts) with DFT-based electrostatic potential maps to predict packing motifs. For example, sulfonyl oxygen atoms often participate in C–H···O interactions, stabilizing monoclinic lattices .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
